Cas no 2680790-81-0 (Ethanone, 2-bromo-1-(3-pyrrolidinyl)-)

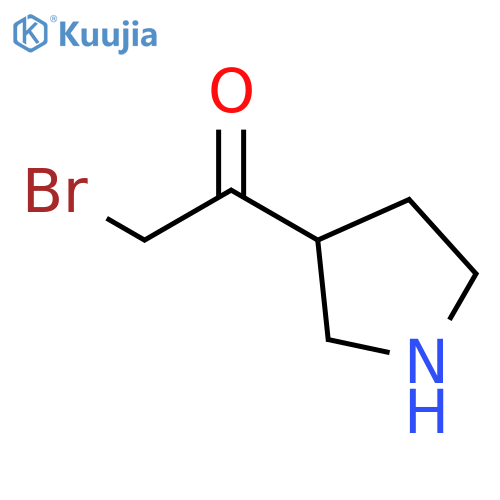

2680790-81-0 structure

商品名:Ethanone, 2-bromo-1-(3-pyrrolidinyl)-

Ethanone, 2-bromo-1-(3-pyrrolidinyl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 2-bromo-1-(3-pyrrolidinyl)-

- EN300-7297499

- 2680790-81-0

- 2-bromo-1-(pyrrolidin-3-yl)ethan-1-one

-

- インチ: 1S/C6H10BrNO/c7-3-6(9)5-1-2-8-4-5/h5,8H,1-4H2

- InChIKey: DKINSHMMRGOVFP-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1CCNC1)CBr

計算された属性

- せいみつぶんしりょう: 190.99458g/mol

- どういたいしつりょう: 190.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 1.486±0.06 g/cm3(Predicted)

- ふってん: 256.3±30.0 °C(Predicted)

- 酸性度係数(pKa): 9.23±0.10(Predicted)

Ethanone, 2-bromo-1-(3-pyrrolidinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7297499-5.0g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 5.0g |

$3065.0 | 2025-03-11 | |

| Enamine | EN300-7297499-0.25g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 0.25g |

$972.0 | 2025-03-11 | |

| Enamine | EN300-7297499-0.05g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 0.05g |

$888.0 | 2025-03-11 | |

| Enamine | EN300-7297499-10.0g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 10.0g |

$4545.0 | 2025-03-11 | |

| Enamine | EN300-7297499-0.1g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 0.1g |

$930.0 | 2025-03-11 | |

| Enamine | EN300-7297499-1.0g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 1.0g |

$1057.0 | 2025-03-11 | |

| Enamine | EN300-7297499-0.5g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 0.5g |

$1014.0 | 2025-03-11 | |

| Enamine | EN300-7297499-2.5g |

2-bromo-1-(pyrrolidin-3-yl)ethan-1-one |

2680790-81-0 | 95.0% | 2.5g |

$2071.0 | 2025-03-11 |

Ethanone, 2-bromo-1-(3-pyrrolidinyl)- 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2680790-81-0 (Ethanone, 2-bromo-1-(3-pyrrolidinyl)-) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1189426-16-1(Sulfadiazine-13C6)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量